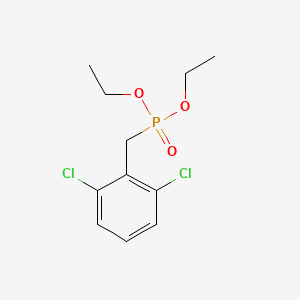

Diethyl (2,6-dichlorobenzyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJGOZIAJRFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=CC=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383626 | |

| Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-56-8 | |

| Record name | Phosphonic acid, [(2,6-dichlorophenyl)methyl]-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63909-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Diethyl (2,6-dichlorobenzyl)phosphonate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the core synthetic methodology, presents relevant quantitative data, and offers a detailed experimental protocol.

Introduction

This compound is an organophosphorus compound characterized by a phosphonate group attached to a 2,6-dichlorinated benzyl moiety. Organophosphonates are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. The specific substitution pattern of this molecule makes it a valuable building block and a target for further functionalization in drug discovery and development. The primary and most efficient route for the synthesis of this and similar benzyl phosphonates is the Michaelis-Arbuzov reaction.[1][2]

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of this compound is effectively achieved through the Michaelis-Arbuzov reaction.[1][2] This well-established reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here 2,6-dichlorobenzyl halide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[1]

The overall reaction is as follows:

2,6-Dichlorobenzyl halide + Triethyl phosphite → this compound + Ethyl halide

The choice of the halide in the starting benzyl derivative can influence the reaction rate, with the reactivity order being I > Br > Cl.[2] For practical purposes, 2,6-dichlorobenzyl bromide or chloride are common starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data pertinent to the synthesis of this compound and related compounds, based on typical Michaelis-Arbuzov reaction conditions.

| Parameter | Value | Notes |

| Reactants | 2,6-Dichlorobenzyl halide, Triethyl phosphite | |

| Typical Solvent | Toluene or neat (solvent-less) | The reaction can often be run without a solvent. |

| Reaction Temperature | 90 - 160 °C | Higher temperatures are common for less reactive chlorides.[1] |

| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the halide and reaction temperature. |

| Reported Yields (for similar benzyl phosphonates) | 80 - 98% | High yields are characteristic of the Michaelis-Arbuzov reaction.[3][4] |

| Purification Method | Vacuum distillation or column chromatography | To remove excess triethyl phosphite and byproducts.[4] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Michaelis-Arbuzov reaction, adapted from procedures for similar benzyl phosphonates.[4]

Materials:

-

2,6-Dichlorobenzyl bromide (or chloride)

-

Triethyl phosphite

-

Toluene (optional, anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation setup or column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichlorobenzyl bromide (1.0 equivalent).

-

Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 5.0 equivalents). The reaction can be run neat or with an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-160°C with vigorous stirring. The optimal temperature will depend on the specific halide used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4 to 19 hours.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Vacuum Distillation: Remove the excess triethyl phosphite and the ethyl halide byproduct by distillation under reduced pressure. The desired this compound can then be purified by vacuum distillation.

-

Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel, typically using a solvent system such as hexane/ethyl acetate.[4]

-

-

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS) to confirm its identity and purity.

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Michaelis-Arbuzov synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

CAS Number: 63909-56-8

This technical guide provides an in-depth overview of Diethyl (2,6-dichlorobenzyl)phosphonate, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the physicochemical properties, synthesis protocols, and potential biological relevance of this organophosphorus compound.

Compound Data

Quantitative data for this compound is summarized below. It is important to note that while some physical properties are available, detailed experimental spectral data for this specific compound is not widely published. For comparative purposes, data for the analogous compound, Diethyl benzylphosphonate, is also provided where available.

Table 1: Physicochemical Properties

| Property | This compound | Diethyl benzylphosphonate (CAS: 1080-32-6) |

| CAS Number | 63909-56-8[1][2] | 1080-32-6 |

| Molecular Formula | C₁₁H₁₅Cl₂O₃P[1][2] | C₁₁H₁₇O₃P |

| Molecular Weight | 297.11 g/mol [1][2] | 228.22 g/mol |

| Boiling Point | 199 °C[3] | 106-108 °C / 1 mmHg |

| Density | Data not available | 1.095 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.497 |

Table 2: Spectroscopic Data

| Spectrum Type | This compound | Diethyl benzylphosphonate (Reference) |

| ¹H NMR | Data not publicly available. | (400 MHz, CDCl₃) δ 7.29 (m, 5H), 4.00 (dq, 4H), 3.14 (d, J=22.0 Hz, 2H), 1.22 (t, 6H)[4] |

| ¹³C NMR | Data not publicly available. | (101 MHz, DMSO-d₆) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz) |

| ³¹P NMR | Data not publicly available. | (162 MHz, DMSO-d₆) δ 26.5[5] |

Experimental Protocols

The synthesis of this compound can be primarily achieved through two well-established methods in organophosphorus chemistry: the Michaelis-Arbuzov reaction and a Palladium-catalyzed cross-coupling reaction.

Michaelis-Arbuzov Reaction

This classical method involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, this would involve the reaction of triethyl phosphite with 2,6-dichlorobenzyl bromide.

Protocol: (Adapted from a general procedure for benzylphosphonates[6])

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzyl bromide (1 equivalent).

-

Reagent Addition: Add an excess of triethyl phosphite (e.g., 10-15 equivalents). The large excess of triethyl phosphite also serves as the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 90-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite by distillation under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, typically using a solvent system such as hexane/ethyl acetate.

Palladium-Catalyzed Cross-Coupling Reaction

A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a benzyl halide with a dialkyl phosphite.

Protocol: (Based on a general method for benzylphosphonate synthesis[7][8])

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (Pd(OAc)₂, e.g., 2 mol%) and a suitable phosphine ligand such as Xantphos (e.g., 4 mol%) in an anhydrous solvent like dioxane or toluene.

-

Reagent Addition: To this catalyst solution, add 2,6-dichlorobenzyl bromide (1 equivalent), diethyl phosphite (1.2 equivalents), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

References

- 1. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 7. Palladium(0)-Catalyzed Benzylation of H-Phosphonate Diesters: An Efficient Entry to Benzylphosphonates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: The Postulated Mechanism of Action of Diethyl (2,6-dichlorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Diethyl (2,6-dichlorobenzyl)phosphonate is not currently available in peer-reviewed literature. This document provides a detailed overview of the postulated mechanism of action based on the known biological activities of structurally related diethyl benzylphosphonate derivatives. The experimental data and specific pathways described herein are illustrative and intended to guide future research.

Introduction: The Therapeutic Potential of Benzylphosphonates

Organophosphonates are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to phosphates. This analogy allows them to act as competitive inhibitors or modulators of various enzymes and signaling pathways that are fundamental to cellular processes. Benzylphosphonate derivatives, in particular, have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2] The presence of substituents on the benzyl ring can significantly influence the potency and selectivity of these compounds, making them attractive scaffolds for drug discovery.

The focus of this guide, this compound, is a member of this promising class. While specific studies on this molecule are lacking, research on analogous compounds provides a strong foundation for postulating its mechanism of action, particularly in the context of antimicrobial activity.

Postulated Core Mechanism of Action: Antimicrobial Activity

Based on studies of various substituted diethyl benzylphosphonates, it is hypothesized that this compound exerts its biological effect primarily through antimicrobial action. The proposed mechanism is multi-faceted, involving the disruption of bacterial cell integrity and interference with essential cellular processes.

The primary postulated effects are:

-

Cell Membrane Disruption: The lipophilic nature of the 2,6-dichlorobenzyl group is thought to facilitate the compound's insertion into the bacterial cell membrane. This integration could disrupt the lipid bilayer's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.

-

DNA Damage: It is proposed that this compound, or its intracellular metabolites, may induce DNA damage within the bacterial cell. This could occur through direct interaction with DNA or by promoting the generation of reactive oxygen species (ROS) that subsequently damage the genetic material.[1][2]

The following diagram illustrates the postulated signaling pathway for the antimicrobial action of this compound.

References

An In-depth Technical Guide to Diethyl (2,6-dichlorobenzyl)phosphonate and its Analogs

Introduction

Organophosphonates are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their structural similarity to phosphates, combined with the hydrolytic stability of the carbon-phosphorus bond, makes them effective mimics of natural phosphates, carboxylates, and transition states of enzymatic reactions. Diethyl benzylphosphonate and its derivatives have garnered attention for their potential as antimicrobial and cytotoxic agents.[1][2] This technical guide focuses on the synthesis, chemical properties, and biological evaluation of diethyl benzylphosphonates, with a specific emphasis on what can be extrapolated for the 2,6-dichloro substituted analog.

Synthesis and Chemical Properties

The synthesis of diethyl benzylphosphonates is well-established, with several reliable methods available to researchers. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

1. Michaelis-Arbuzov Reaction:

This is a classic and widely used method for the formation of carbon-phosphorus bonds.[3][4] The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. For the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate, the corresponding 2,6-dichlorobenzyl halide (bromide or chloride) would be the required starting material. The reaction typically requires elevated temperatures.[3]

2. Palladium-Catalyzed Cross-Coupling Reactions:

More modern approaches utilize palladium catalysis to couple benzyl halides with H-phosphonate diesters.[5][6] These methods often proceed under milder conditions and can exhibit broader functional group tolerance compared to the Michaelis-Arbuzov reaction.[6] Catalytic systems such as Pd(OAc)₂ with ligands like Xantphos have been shown to be effective.[6]

3. Other Synthetic Routes:

Alternative methods include the reaction of benzylphosphonic acid with triethyl orthoacetate and palladium-catalyzed α,β-homodiarylation of vinyl esters for more complex derivatives.[7] A zinc-iodide-mediated reaction of benzylic alcohols with triethyl phosphite also provides an efficient route.[8]

Table 1: Physical and Spectroscopic Data of Diethyl benzylphosphonate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇O₃P | [9] |

| Molecular Weight | 228.22 g/mol | [9] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 106-108 °C @ 1 mmHg | [11] |

| Density | 1.095 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.497 | [10] |

| ¹H NMR (DMSO-d₆) | δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H) | [11] |

| ¹³C NMR (DMSO-d₆) | δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz) | [11] |

| ³¹P NMR (DMSO-d₆) | δ 26.5 | [11][12] |

Expected Spectroscopic Features of this compound:

-

¹H NMR: The aromatic region would show a more complex splitting pattern due to the symmetrical substitution, likely a triplet and a doublet. The benzylic protons (CH₂P) might experience a slight downfield shift due to the inductive effect of the chlorine atoms.

-

¹³C NMR: The aromatic carbon signals would be significantly affected by the chlorine substituents. The carbon bearing the chlorine atoms (C2 and C6) would be shifted downfield, while the other aromatic carbons would also show shifts predictable by additive rules.

-

³¹P NMR: The phosphorus chemical shift is not expected to change dramatically from the parent compound.

Experimental Protocols

General Procedure for Michaelis-Arbuzov Synthesis of Diethyl benzylphosphonate:

A mixture of the appropriate benzyl halide (e.g., 2,6-dichlorobenzyl bromide, 1 equivalent) and freshly distilled triethyl phosphite (1 equivalent) is heated with stirring at 100-110 °C.[13] The reaction progress is monitored by observing the cessation of ethyl bromide distillation. After completion, excess volatile by-products and unreacted triethyl phosphite are removed under vacuum. The resulting crude product is then purified by column chromatography on silica gel.[13]

General Procedure for Palladium-Catalyzed Synthesis:

In a reaction vessel, the benzyl halide (1 equivalent), H-phosphonate diester (1-1.2 equivalents), a palladium source such as Pd(OAc)₂ (typically 2-5 mol%), and a suitable ligand like Xantphos (typically 2-5 mol%) are combined in an appropriate solvent (e.g., toluene, dioxane).[6] A base (e.g., K₂CO₃, Et₃N) is added, and the mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Biological Activity

Studies on various substituted diethyl benzylphosphonates have revealed significant cytotoxic and antimicrobial activities.[1][7] The nature and position of the substituent on the phenyl ring play a crucial role in determining the biological efficacy.

Antimicrobial Activity:

Several diethyl benzylphosphonate derivatives have been tested against various bacterial strains, including Escherichia coli.[2][7] The cytotoxic effects appear to be related to the induction of oxidative stress within the bacterial cells, leading to DNA damage.[14] The presence of certain substituents, such as boronic acid, has been shown to enhance antimicrobial activity.[2] While no direct data exists for the 2,6-dichloro derivative, other halogenated analogs have shown biological activity.

Cytotoxic Activity:

The cytotoxic effects of benzylphosphonate derivatives have been evaluated against various cancer cell lines.[15][16][17] For instance, certain α-aminophosphonate derivatives have shown pronounced cytostatic effects on cell lines such as A431 (epidermoid carcinoma).[16] The introduction of additional phenyl rings or other functional groups can significantly impact cytotoxicity.[17]

Table 2: Summary of Biological Activities of Substituted Diethyl benzylphosphonates

| Compound/Derivative | Biological Activity | Cell Line/Organism | Key Findings | Reference |

| Diethyl benzylphosphonate | Cytotoxic | E. coli K12, R2-R4 | Exhibits cytotoxic effects. | [7] |

| Diethyl (4-boronic acid)benzylphosphonate | Antimicrobial | E. coli | Improved antimicrobial activity and selectivity compared to the unsubstituted analog. | [2] |

| α-Aminophosphonate derivatives | Cytostatic | A431, Ebc-1, MDA-MB 231, PC-3 | Some derivatives showed significant cytostatic effects. | [16] |

| Acylated α-hydroxy-benzylphosphonates | Anticancer | Various human tumor cell lines | Benzoylation of the α-hydroxy group increased anticancer cytotoxicity. | [17] |

Visualizations

Caption: General workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Caption: Postulated mechanism of antimicrobial action for diethyl benzylphosphonate derivatives.

Conclusion

While specific data on this compound is sparse, the extensive literature on its parent compound and other derivatives provides a strong foundation for predicting its chemical behavior and potential biological activity. The established synthetic routes, such as the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling, are expected to be applicable for its preparation. Based on the activity of other halogenated analogs, it is plausible that this compound would exhibit interesting antimicrobial and cytotoxic properties. Further research is warranted to synthesize this specific compound and evaluate its biological profile to confirm these hypotheses.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [mdpi.com]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(0)-Catalyzed Benzylation of H-Phosphonate Diesters: An Efficient Entry to Benzylphosphonates [organic-chemistry.org]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl benzylphosphonate|lookchem [lookchem.com]

- 11. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Diethyl (2,6-dichlorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,6-dichlorobenzyl)phosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, collating available data for researchers and professionals in drug development and related scientific fields.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties can be summarized.

| Property | Value | Reference |

| CAS Number | 63909-56-8 | |

| Molecular Formula | C₁₁H₁₅Cl₂O₃P | |

| Molecular Weight | 297.11 g/mol | |

| Boiling Point | 199 °C (at ambient pressure) |

Synthesis

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[1] In this specific case, triethyl phosphite is reacted with 2,6-dichlorobenzyl halide (e.g., bromide or chloride).

Experimental Protocol: Michaelis-Arbuzov Synthesis

A general procedure, adapted from known syntheses of related benzylphosphonates, is as follows:

-

Reaction Setup: A round-bottom flask is charged with a stoichiometric excess of triethyl phosphite. The flask is equipped with a reflux condenser and a dropping funnel containing 2,6-dichlorobenzyl halide. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The triethyl phosphite is heated to a temperature typically ranging from 120 to 160 °C.[1] The 2,6-dichlorobenzyl halide is then added dropwise to the heated triethyl phosphite.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield this compound.

References

Unveiling Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (2,6-dichlorobenzyl)phosphonate, a halogenated organophosphorus compound, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. While specific biological data and signaling pathways remain largely unexplored in publicly available literature, this document lays the groundwork for future research by presenting established synthetic protocols for analogous compounds and outlining potential avenues for investigation, particularly in the realm of antimicrobial discovery.

Introduction: Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in readily accessible scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 63909-56-8, and its availability from various chemical suppliers. The development of this compound likely stems from broader research into the synthesis and biological activities of substituted benzylphosphonates. Organophosphonates, as a class of compounds, have been extensively studied for their diverse applications in medicinal chemistry and agrochemicals.[1] The introduction of halogen substituents on the benzyl ring is a common strategy in drug discovery to modulate a compound's physicochemical properties and biological activity. Therefore, it is plausible that this compound was first synthesized as part of a larger library of halogenated benzylphosphonates for screening purposes.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 63909-56-8 | |

| Molecular Formula | C₁₁H₁₅Cl₂O₃P | |

| Molecular Weight | 297.11 g/mol | |

| Appearance | Not specified (likely a colorless liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Note: Experimental data for a number of physical constants are not available in the reviewed literature.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature, its synthesis can be reliably achieved through the well-established Michaelis-Arbuzov reaction .[2][3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here 2,6-dichlorobenzyl bromide.

General Experimental Protocol (Inferred)

The following is a generalized, inferred protocol based on the Michaelis-Arbuzov reaction for the synthesis of analogous benzylphosphonates.[6]

Materials:

-

2,6-dichlorobenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A reaction flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with an excess of triethyl phosphite.

-

2,6-dichlorobenzyl bromide, dissolved in a minimal amount of anhydrous toluene, is added dropwise to the triethyl phosphite at room temperature under an inert atmosphere.

-

The reaction mixture is then heated to reflux (typically 150-160 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

-

The crude this compound is then purified, typically by vacuum distillation or column chromatography on silica gel.

Reaction Workflow

A schematic representation of the synthesis workflow for this compound.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, predictions can be made based on the analysis of related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the CH₃ protons and a quartet for the OCH₂ protons), a doublet for the benzylic CH₂ protons (due to coupling with the phosphorus atom), and signals in the aromatic region corresponding to the protons on the dichlorinated phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethoxy groups, the benzylic carbon (which will appear as a doublet due to C-P coupling), and the carbons of the dichlorinated aromatic ring.

-

³¹P NMR: The phosphorus NMR spectrum is expected to show a single resonance characteristic of a phosphonate ester.

Biological Activity and Potential Applications

There is currently no specific quantitative data on the biological activity of this compound in the public domain. However, studies on a variety of other substituted diethyl benzylphosphonates have revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][7][8] For instance, some derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin.[1]

The mechanism of action for the antimicrobial activity of these compounds is not fully elucidated but may involve the disruption of essential cellular processes. Given these findings, this compound represents a candidate for future antimicrobial screening and drug development programs.

Signaling Pathways and Mechanism of Action (Hypothetical)

As no specific biological targets or signaling pathways have been identified for this compound, any discussion on its mechanism of action remains hypothetical. Based on the broader class of organophosphorus compounds, potential mechanisms could involve the inhibition of key enzymes through the phosphonate moiety acting as a phosphate mimic. Further research, including target identification and validation studies, is required to elucidate its mechanism of action.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full spectroscopic characterization (¹H, ¹³C, ³¹P NMR, IR, and Mass Spectrometry) is needed.

-

Biological Screening: The compound should be screened against a broad panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency (MIC and MBC values).

-

Mechanism of Action Studies: If significant biological activity is observed, subsequent studies should focus on identifying the molecular target(s) and elucidating the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues with varying substituents on the benzyl ring would provide valuable insights into the structural requirements for optimal activity.

Conclusion

This compound is a readily synthesizable organophosphorus compound with potential for biological activity, particularly in the antimicrobial field. While its discovery and history are not well-documented, the foundational knowledge of the Michaelis-Arbuzov reaction provides a clear path for its preparation. This technical guide has summarized the currently available information and has highlighted the significant gaps in our understanding of this compound. It is hoped that this document will serve as a catalyst for further research into the properties and potential applications of this compound, ultimately contributing to the development of new therapeutic agents.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecules | Free Full-Text | The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [mdpi.com]

Diethyl (2,6-dichlorobenzyl)phosphonate: An Obscure Compound in the Research Landscape

Despite a comprehensive search of scientific literature and chemical databases, Diethyl (2,6-dichlorobenzyl)phosphonate remains a compound with no publicly documented applications in research. While the broader class of organophosphorus compounds, specifically benzylphosphonates, has been explored for various scientific purposes, information regarding the synthesis, biological activity, and specific research uses of the 2,6-dichloro substituted variant is not available.

This technical guide aims to provide a contextual understanding of why a compound like this compound might be of interest to researchers, based on the known applications of structurally related molecules. It will also outline general synthetic approaches and potential areas of investigation, while clearly stating that this is a prospective analysis due to the absence of specific data.

General Background on Benzylphosphonates

Benzylphosphonates are a class of organophosphorus compounds characterized by a benzyl group attached to a phosphonate moiety. The general structure allows for a wide range of substitutions on the phenyl ring, which can significantly influence the compound's chemical and biological properties. These compounds have garnered attention in medicinal chemistry and materials science for several reasons:

-

Enzyme Inhibition: The phosphonate group can act as a phosphate mimic, enabling these compounds to interact with the active sites of enzymes that process phosphate-containing substrates, such as phosphatases and kinases.

-

Synthetic Intermediates: Benzylphosphonates are valuable reagents in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to form stilbenes and other unsaturated compounds.

-

Antimicrobial Agents: Certain substituted benzylphosphonates have demonstrated antibacterial activity.[1][2]

Potential Research Applications of this compound

Given the known activities of related compounds, this compound could be hypothetically investigated in the following areas:

As a Potential Enzyme Inhibitor

The presence of the phosphonate group suggests a potential role as an inhibitor of phosphatases. Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive drug targets.

One such PTP is Src homology 2-containing protein tyrosine phosphatase 2 (SHP2).[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that is a key transducer of signals from receptor tyrosine kinases to downstream pathways, most notably the RAS-MAPK pathway.[3] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with developmental disorders and various cancers.[3] Therefore, the development of SHP2 inhibitors is an active area of cancer research.[4]

The 2,6-dichloro substitution pattern on the benzyl ring of this compound would introduce significant steric hindrance and alter the electronic properties of the phenyl ring. These modifications could potentially lead to specific interactions with the active site or allosteric sites of a target protein like SHP2.

Hypothetical Signaling Pathway Inhibition:

A hypothetical mechanism by which a phosphonate-containing compound could inhibit a phosphatase like SHP2 is by binding to its catalytic site, thereby preventing the dephosphorylation of its natural substrates.

Figure 1: Hypothetical inhibition of a signaling pathway by this compound.

As a Synthetic Intermediate

The Michaelis-Arbuzov reaction is a common method for the synthesis of phosphonates. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For this compound, the synthesis would likely involve the reaction of triethyl phosphite with 2,6-dichlorobenzyl bromide or chloride.

General Synthetic Workflow:

Figure 2: A general workflow for the synthesis of this compound.

Once synthesized, this compound could be used in Horner-Wadsworth-Emmons reactions to create stilbene derivatives with a 2,6-dichloro substitution pattern, which could be of interest in materials science or as scaffolds for further drug development.

Conclusion

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diethyl (2,6-dichlorobenzyl)phosphonate is a compound with limited specific data in publicly available scientific literature. This guide provides an overview of its potential research applications based on the known biological activities of the broader class of diethyl benzylphosphonates. The experimental protocols and proposed mechanisms are hypothetical and intended to serve as a starting point for investigation.

Introduction

Organophosphonates are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them attractive candidates for developing enzyme inhibitors and therapeutic agents.[1] Diethyl benzylphosphonates, in particular, have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[2][3] This technical guide explores the potential research applications of a specific, yet under-investigated derivative, this compound. The presence of two chlorine atoms on the benzyl ring is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and target interactions.

Potential Research Applications

Based on the activities of related benzylphosphonate compounds, this compound holds promise in several key research areas:

Antimicrobial Drug Discovery

Substituted diethyl benzylphosphonates have shown notable activity against various bacterial strains, including Escherichia coli.[2][4] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[2] The dichlorination at the 2 and 6 positions of the benzyl ring in this compound could enhance its antimicrobial potency.

Potential research directions include:

-

Screening against a broad panel of pathogenic bacteria and fungi: Including multidrug-resistant strains to assess its potential to overcome existing resistance mechanisms.

-

Investigating the mechanism of antimicrobial action: Elucidating whether it acts via oxidative stress, enzyme inhibition, or other pathways.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with different substitution patterns on the benzyl ring to optimize antimicrobial activity.

Enzyme Inhibition

Phosphonates are well-established mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes, particularly hydrolases such as proteases and lipases.[1] Benzylphosphonates have also been identified as inhibitors of ectonucleosidases (NTPDases).[2] The specific enzymatic targets for this compound are yet to be identified, but its structure suggests potential inhibitory activity against enzymes that process phenyl-containing substrates.

Potential research directions include:

-

Enzyme inhibition screening: Testing against a panel of relevant enzymes, such as bacterial proteases, viral polymerases, or cancer-related kinases.

-

Kinetic studies: Determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) for promising targets.

-

Computational modeling and docking studies: To predict potential enzyme targets and guide the design of more potent inhibitors.

Proposed Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite.

Materials:

-

2,6-dichlorobenzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with 2,6-dichlorobenzyl bromide dissolved in anhydrous toluene.

-

Triethyl phosphite is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 110-120 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Resazurin solution (optional, for viability staining)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in CAMHB in a 96-well plate.

-

A standardized inoculum of the test bacterium is prepared and added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Positive (bacteria only) and negative (broth only) controls are included on each plate.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

-

Optionally, resazurin can be added to the wells after incubation to confirm bacterial viability (blue color indicates inhibition, pink indicates growth).

Data Presentation

While no specific quantitative data exists for this compound, the following table summarizes the antimicrobial activity of some related diethyl benzylphosphonate derivatives against E. coli strains, as reported in the literature. This data can serve as a benchmark for future studies.

| Compound | E. coli Strain | MIC (µg/mL) | Reference |

| Diethyl benzylphosphonate | K12 | >250 | [2] |

| Diethyl (4-boronopinacolobenzyl)phosphonate | K12 | >250 | [2] |

| (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid | K12 | 125 | [2] |

| (E)-4,4′-bis(diethylphosphonatemethyl)stilbene | K12 | 62.5 | [2] |

| Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate | K12 | 62.5 | [2] |

Visualizations

General Synthetic Pathway

Caption: General synthesis of this compound.

Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

While specific research on this compound is currently lacking, the established biological activities of the broader class of diethyl benzylphosphonates provide a strong rationale for its investigation as a potential antimicrobial agent and enzyme inhibitor. The synthetic and screening protocols outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Diethyl (2,6-dichlorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,6-dichlorobenzyl)phosphonate is an organophosphonate compound with potential applications in antimicrobial drug development. As a derivative of benzylphosphonate, it belongs to a class of compounds known for their diverse biological activities, including antimicrobial and cytotoxic effects. The introduction of chloro substituents on the benzyl ring is anticipated to modulate its biological profile. These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2,6-dichlorobenzyl bromide.

Reaction Scheme:

A detailed experimental protocol for a similar synthesis is provided below, adapted from procedures for related benzylphosphonate derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from 2,6-dichlorobenzyl bromide and triethyl phosphite.

Materials:

-

2,6-dichlorobenzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Nitrogen gas (or Argon)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzyl bromide (10 mmol).

-

Dissolve the 2,6-dichlorobenzyl bromide in 30 mL of anhydrous toluene.

-

Flush the flask with nitrogen gas to create an inert atmosphere.

-

-

Addition of Triethyl Phosphite:

-

Add triethyl phosphite (12 mmol, 1.2 equivalents) to the reaction mixture dropwise at room temperature while stirring.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound.

-

Collect the fractions containing the product and concentrate them using a rotary evaporator to obtain a colorless to pale yellow oil.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.

-

Protocol 2: Evaluation of Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Incubator (37 °C)

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Sterile pipettes and tips

-

Control antibiotics (e.g., ampicillin, ciprofloxacin)

Procedure for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in MHB at 37 °C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Procedure for Minimum Bactericidal Concentration (MBC) Determination:

-

Sub-culturing:

-

From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

-

Incubation:

-

Incubate the MHA plate at 37 °C for 24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial colonies on the MHA plate.

-

Data Presentation

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

| This compound | Escherichia coli | Data to be determined | Data to be determined |

| This compound | Staphylococcus aureus | Data to be determined | Data to be determined |

| Diethyl benzylphosphonate (unsubstituted) | Escherichia coli K12 | >250 | >250 |

| Diethyl (4-boronic acid benzyl)phosphonate | Escherichia coli K12 | 62.5 | 125 |

Data for unsubstituted and 4-boronic acid substituted diethyl benzylphosphonate are adapted from a study by Demkowicz et al. (2022) for comparative purposes.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Antimicrobial Testing Workflow

The diagram below outlines the experimental workflow for determining the antimicrobial activity of the synthesized compound.

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

The precise signaling pathway for this compound is not yet elucidated. However, based on studies of related organophosphonates and antimicrobial agents, a plausible mechanism involves the disruption of the bacterial cell membrane and subsequent induction of oxidative stress.

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. The provided protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully characterize its antimicrobial spectrum, mechanism of action, and potential for therapeutic applications. The structure-activity relationships of substituted benzylphosphonates suggest that the 2,6-dichloro substitution pattern could be a key feature for enhanced biological activity.

References

Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate from 2,6-dichlorobenzyl bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate, a valuable intermediate in the development of novel therapeutic agents. The synthesis is achieved through the Michaelis-Arbuzov reaction, a classic and efficient method for the formation of carbon-phosphorus bonds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The phosphonate moiety can act as a stable mimic of a phosphate group or a carboxylate group, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1] Benzylphosphonates, in particular, have been investigated for their potential as antimicrobial and anticancer agents.[2][3] The 2,6-dichloro substitution on the benzyl ring can influence the compound's lipophilicity, metabolic stability, and target binding affinity.

Synthesis via the Michaelis-Arbuzov Reaction

The synthesis of this compound is accomplished via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[4] In this specific synthesis, triethyl phosphite serves as the phosphorus source and 2,6-dichlorobenzyl bromide is the alkyl halide.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl bromide, displacing the bromide ion to form a phosphonium salt intermediate. In a subsequent step, the displaced bromide ion attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the final product, this compound, and ethyl bromide as a byproduct.[4]

Reaction Scheme:

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline based on typical Michaelis-Arbuzov reaction conditions. Optimization may be required to achieve the highest yields and purity.

Materials:

-

2,6-Dichlorobenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

-

Charging Reactants: Under an inert atmosphere, charge the round-bottom flask with 2,6-dichlorobenzyl bromide (1.0 equivalent). Add an excess of triethyl phosphite (typically 1.5 to 3.0 equivalents). The use of a solvent such as anhydrous toluene is optional but can aid in temperature control.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C.[4] The reaction is usually monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine its completion. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.92 | Solid |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Liquid |

| This compound | C₁₁H₁₅Cl₂O₃P | 297.11 | Liquid (presumed) |

Table 2: Spectroscopic Data of a Related Compound: Diethyl benzylphosphonate

| Type of Spectrum | Chemical Shift (δ) / Signal |

| ¹H NMR (CDCl₃) | 1.43-1.47 (m, 6H), 3.12 (d, J = 5.5 Hz, 2H), 4.20-4.27 (m, 4H), 7.32-7.43 (m, 5H)[5] |

| ¹³C NMR (CDCl₃) | 16.56 (d, J = 3.5 Hz), 33.27 (d, J = 45.5 Hz), 62.55 (d, J = 4.6 Hz), 128.93 (d, J = 5.8 Hz), 129.31 (d, J = 4.8 Hz), 129.41 (d, J = 6.2 Hz), 132.14 (d, J = 8.2 Hz)[5] |

| ³¹P NMR (CDCl₃) | 25.93[5] |

Mandatory Visualization

Experimental Workflow:

Caption: A typical workflow for the synthesis and purification of this compound.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores due to their ability to act as mimics of phosphates and carboxylates, while exhibiting greater stability towards hydrolysis.[1] This stability can translate to improved in vivo efficacy and oral bioavailability of drug candidates.

Benzylphosphonate derivatives have shown promise as:

-

Antimicrobial Agents: Certain substituted benzylphosphonates have demonstrated activity against various bacterial strains.[2][3] The specific activity of this compound would require further investigation.

-

Enzyme Inhibitors: The phosphonate group can mimic the transition state of substrate hydrolysis by certain enzymes, making them effective inhibitors.[1] This is a key strategy in the design of drugs targeting enzymes involved in disease pathways.

-

Anticancer Agents: Some organophosphorus compounds, including benzylphosphonate derivatives, have been explored for their potential in cancer therapy.[2]

The 2,6-dichloro substitution pattern on the benzyl ring is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with hydrophobic binding pockets in target proteins. Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Signaling Pathway Diagram (Hypothetical):

References

Application Notes and Protocols for the Michaelis-Arbuzov Reaction: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diethyl (2,6-dichlorobenzyl)phosphonate via the Michaelis-Arbuzov reaction, a cornerstone transformation in organophosphorus chemistry. This document includes detailed experimental protocols, key quantitative data, and visualizations to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis. This compound and its analogs are of significant interest due to the established biological activities of benzylphosphonates, including potential antimicrobial and anticancer properties.

Introduction

The Michaelis-Arbuzov reaction is a widely utilized method for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate. This reaction is fundamental to the synthesis of a diverse range of organophosphorus compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]

This document specifically details the application of the Michaelis-Arbuzov reaction for the synthesis of this compound. The 2,6-dichloro substitution on the benzyl ring is of particular interest for modulating the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity.

Reaction Scheme

The synthesis of this compound from 2,6-dichlorobenzyl chloride and triethyl phosphite proceeds according to the following reaction scheme:

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 2,6-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 | 2014-83-7 | Solid |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 122-52-1 | Liquid |

| This compound | C₁₁H₁₅Cl₂O₃P | 297.11 | 63909-56-8 | Oil |

Spectroscopic Data for this compound (Predicted and/or from similar compounds):

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | ~7.2-7.4 (m, 3H, Ar-H), 4.0-4.2 (m, 4H, OCH₂CH₃), 3.5 (d, J ≈ 22 Hz, 2H, PCH₂), 1.2-1.4 (t, 6H, OCH₂CH₃) |

| ¹³C NMR | ~136 (d), ~131 (d), ~128 (d), ~62 (d), ~33 (d, J ≈ 138 Hz), ~16 (d) |

| ³¹P NMR | ~24-27 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on standard Michaelis-Arbuzov reaction conditions for benzyl halides. Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

2,6-Dichlorobenzyl chloride

-

Triethyl phosphite

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2,6-dichlorobenzyl chloride (1.0 eq). The flask is then flushed with an inert gas.

-

Addition of Reagent: An excess of triethyl phosphite (1.5-2.0 eq) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.

-

Work-up: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Vacuum distillation is a common method for purifying liquid phosphonates. Alternatively, if the product is not readily distillable or contains impurities with similar boiling points, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Safety Precautions: Alkyl halides and phosphites can be harmful. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Mandatory Visualizations

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

Applications in Drug Development

Organophosphonates, including benzylphosphonate derivatives, are a significant class of compounds in medicinal chemistry.[2] They are often utilized as stable analogs of phosphate-containing biomolecules, acting as enzyme inhibitors. The carbon-phosphorus bond is resistant to enzymatic cleavage, enhancing the metabolic stability of these compounds.

While specific applications for this compound are not extensively documented in publicly available literature, the broader class of benzylphosphonates has shown promise in several therapeutic areas:

-

Antimicrobial Agents: Various substituted benzylphosphonates have demonstrated activity against bacterial strains. The substituents on the phenyl ring play a crucial role in their cytotoxic effects.

-

Anticancer Agents: Some benzylphosphonate derivatives have been investigated for their potential as anticancer agents.

-

Enzyme Inhibitors: As phosphate mimics, phosphonates can inhibit enzymes that process phosphate-containing substrates. This makes them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.

The 2,6-dichloro substitution pattern in the target molecule is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to explore the specific biological activities of this compound.

References

Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate

This document provides a detailed protocol for the purification of Diethyl (2,6-dichlorobenzyl)phosphonate, a key intermediate in various chemical syntheses. The methodologies outlined are based on established purification techniques for analogous phosphonate compounds and are intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are important organophosphorus compounds utilized in organic synthesis, medicinal chemistry, and materials science. Effective purification of this compound is crucial to ensure the integrity of subsequent reactions and the purity of final products. The primary methods for purification include silica gel column chromatography and distillation. This note details a generalized protocol for achieving high purity this compound.

Purification Strategies

The selection of a suitable purification method depends on the scale of the synthesis and the nature of the impurities. For laboratory-scale preparations, flash column chromatography over silica gel is often the method of choice due to its efficiency and versatility. For larger quantities or to remove high-boiling impurities, vacuum distillation can be an effective alternative.

Quantitative Data from Analogous Compound Purifications

The following table summarizes purification data from structurally similar diethyl phosphonate compounds, which can serve as a reference for developing a specific protocol for this compound.

| Compound | Purification Method | Eluent/Conditions | Yield (%) | Purity | Reference |

| Diethyl (dichloromethyl)phosphonate | Column Chromatography | Hexanes-diethyl ether (20:1) | 63 | >90% by NMR | [1] |

| Diethyl benzylphosphonate | Short Silica Gel Column | Hexanes/Ethyl acetate | 98 | Not specified | [2] |

| Diethyl (1-diazo-2-oxopropyl)phosphonate | Column Chromatography | 1:1 Ethyl acetate-hexanes | 90 | 97 wt% by qNMR | [3][4] |

| Diethyl (chloromethyl)phosphonate | Column Chromatography | n-hexane:ethyl acetate 6:4 | 89 | Not specified | [5] |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Column Chromatography | 1:1 EtOAc:pentane | 65 | Not specified | [6] |

| Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate | Kugelrohr Distillation | 110°C, 0.05 mm | 84-93 | Sufficient for next step | [7] |

| Diethyl hydroxymethylphosphonate | Kugelrohr Distillation | 125°C, 0.05 mm | 49-65 | Sufficient for next step | [7] |

Experimental Protocols

4.1. General Workflow for Purification

The following diagram illustrates a typical workflow for the purification of diethyl phosphonates.

Caption: General purification workflow for this compound.

4.2. Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying small to medium scale reactions where impurities have different polarities than the target compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Standard laboratory glassware for chromatography

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.

-

Elution: Begin elution with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR (1H, 13C, 31P) and/or GC-MS.

4.3. Protocol 2: Purification by Vacuum Distillation

This method is advantageous for larger quantities and for separating the product from non-volatile or high-boiling impurities.

Materials:

-

Crude this compound

-

Distillation apparatus (e.g., Kugelrohr or short-path distillation setup)

-

Vacuum pump

-

Heating mantle or oil bath

-

Cold trap

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Sample Charging: Charge the distillation flask with the crude this compound.

-

Vacuum Application: Gradually apply vacuum to the system. A cold trap should be used to protect the vacuum pump.

-

Heating: Gently heat the distillation flask using a heating mantle or oil bath.

-

Distillate Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will need to be estimated or determined experimentally. For analogous compounds, distillation temperatures range from 106-130°C at pressures of 0.05-1 mmHg.[7]

-

Purity Analysis: Analyze the collected distillate for purity using appropriate analytical methods.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

-

When performing vacuum distillation, use a blast shield and ensure the glassware is free of cracks or defects.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Diethyl (2,6-dichlorobenzyl)phosphonate as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals